1-(4-Pyridyl)-1H-tetrazole-5-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5N5S |
|---|---|
Molecular Weight |
179.21 g/mol |
IUPAC Name |
1-pyridin-4-yl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C6H5N5S/c12-6-8-9-10-11(6)5-1-3-7-4-2-5/h1-4H,(H,8,10,12) |
InChI Key |
XOOYAVOPZSMAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N2C(=S)N=NN2 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Elucidation of 1 4 Pyridyl 1h Tetrazole 5 Thiol Structures
Vibrational Spectroscopic Investigations (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of 1-(4-Pyridyl)-1H-tetrazole-5-thiol. Analysis focuses on the characteristic vibrations of the heterocyclic rings and the elucidation of the dominant tautomeric form.
Analysis of Tetrazole and Pyridine (B92270) Ring Vibrations
The vibrational spectra of this compound are expected to be a composite of the vibrational modes of the pyridine and tetrazole rings.
Pyridine Ring Vibrations: The pyridine ring exhibits characteristic vibrational modes that are well-documented. nih.gov Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The ring stretching vibrations (νC=C, νC=N) are expected in the 1625–1430 cm⁻¹ range. thermofisher.com For instance, in the related compound 4-(1H-tetrazol-5-yl)pyridine, FT-IR bands observed at 1624 cm⁻¹, 1529 cm⁻¹, and 1435 cm⁻¹ are attributed to the pyridine ring vibrations. rsc.org In-plane and out-of-plane bending vibrations of the ring C-H groups occur at lower frequencies.
Tetrazole Ring Vibrations: The tetrazole ring also possesses a set of characteristic vibrations. Key absorptions include N=N and C=N stretching bands, typically observed around 1500 cm⁻¹ and 1400 cm⁻¹, respectively. scielo.org.za Vibrations characteristic of the tetrazole ring (CN₄) are often found in the 1250-990 cm⁻¹ region. scielo.org.za Studies on various tetrazole derivatives confirm ring stretching and deformation modes in these regions. researchgate.netresearchgate.net For example, in 5-substituted-1H-tetrazoles, FT-IR spectra show characteristic bands for the tetrazole ring between 1281 cm⁻¹ and 1457 cm⁻¹. rsc.org
The table below summarizes the expected vibrational frequencies for the key functional groups based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound |
| Pyridine Ring | C=C, C=N Stretching | 1624, 1529, 1435 | 4-(1H-tetrazol-5-yl)pyridine rsc.org |
| Tetrazole Ring | N=N, C=N Stretching | ~1500, ~1400 | General Tetrazoles scielo.org.za |
| Tetrazole Ring | Ring Vibrations (CN₄) | 1250 - 990 | General Tetrazoles scielo.org.za |
This table presents expected values based on structurally similar compounds due to the absence of direct experimental data for this compound.
Identification of Thiol/Thione Tautomeric Forms
A critical aspect of the structural elucidation of this compound is the determination of its predominant tautomeric form: the thiol (A) or the thione (B) form (Figure 1). Vibrational spectroscopy is particularly adept at distinguishing between these two tautomers.

The key diagnostic IR band for the thiol form is the S-H stretching vibration, which is expected to be weak and appear in the 2600-2500 cm⁻¹ region. nist.gov Conversely, the thione form is characterized by the absence of this S-H band and the presence of a strong C=S stretching vibration. The C=S bond vibration typically appears in the 1300-1000 cm⁻¹ region, though its exact position can be influenced by coupling with other vibrations. pnrjournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy provides definitive information about the carbon-hydrogen framework and the electronic environment of magnetically active nuclei within the molecule.
Proton (¹H) NMR Studies for Structural Confirmation
The ¹H NMR spectrum is crucial for confirming the presence and connectivity of the pyridyl protons. For a 1-(4-Pyridyl) substitution pattern, the pyridine ring protons are expected to appear as two distinct sets of signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the symmetry of the 4-pyridyl group, two doublet signals, each integrating to two protons, are anticipated.
Carbon (¹³C) NMR for Carbon Skeletal Elucidation
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. It is expected to show four distinct signals: one for the tetrazole carbon (C5) and three for the pyridine ring carbons (due to symmetry).
The chemical shift of the tetrazole ring carbon (C5) is particularly informative. In 5-substituted-1H-tetrazoles existing in the thione form, this carbon typically resonates in the range of δ 154-157 ppm. researchgate.net For comparison, the C5 carbon in 4-(1H-tetrazol-5-yl)pyridine is observed at δ 155.8 ppm. rsc.org The carbons of the pyridine ring are expected to resonate in the approximate range of δ 120-150 ppm. In 4-(1H-tetrazol-5-yl)pyridine, the pyridine carbons appear at δ 122.6, 137.5, and 147.6 ppm. rsc.org
The following table outlines the predicted ¹³C NMR chemical shifts for this compound based on values reported for similar structures.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Reference Compound |
| Tetrazole C5 | ~155 | 4-(1H-tetrazol-5-yl)pyridine rsc.org |
| Pyridyl C (ortho to N) | ~148 | 4-(1H-tetrazol-5-yl)pyridine rsc.org |
| Pyridyl C (meta to N) | ~123 | 4-(1H-tetrazol-5-yl)pyridine rsc.org |
| Pyridyl C (para to N) | ~138 | 4-(1H-tetrazol-5-yl)pyridine rsc.org |
This table presents expected values based on a structurally similar isomer due to the absence of direct experimental data for this compound.
Mass Spectrometric Approaches for Molecular Identification and Fragmentation Pathways
No specific studies detailing the electron ionization or other mass spectrometry-based fragmentation patterns for this compound were identified. While research exists on the mass spectrometric behavior of related tetrazole derivatives, such as 1-phenyl-1H-tetrazole-5-thiol, extrapolation of these fragmentation pathways to the 4-pyridyl analogue would be speculative without direct experimental evidence.
Chemical Reactivity and Mechanistic Investigations of 1 4 Pyridyl 1h Tetrazole 5 Thiol
Tautomerism and Isomerism in the Tetrazole-Thiol System
The 1-(4-Pyridyl)-1H-tetrazole-5-thiol molecule is subject to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. This dynamic equilibrium is a key determinant of its chemical properties and reactivity.
Thiol-Thione Equilibrium and Environmental Influences
A principal tautomeric relationship in this system is the thiol-thione equilibrium. The molecule can exist as the thiol form, this compound, or the thione form, 1-(4-pyridyl)-1,4-dihydro-5H-tetrazole-5-thione. The position of this equilibrium is significantly influenced by the surrounding environment.
In general, for similar mercapto-substituted heterocyclic compounds, polar solvents and self-association tend to shift the equilibrium towards the thione form. cdnsciencepub.com Conversely, in dilute solutions of nonpolar solvents, the thiol form is often predominant. cdnsciencepub.com This solvent-dependent behavior is a critical consideration in synthetic and mechanistic studies, as the reactive species may differ under various reaction conditions.
Prototropic Shifts and Aromaticity Considerations
Beyond the thiol-thione tautomerism, prototropic shifts involving the nitrogen atoms of the tetrazole ring also contribute to the isomeric landscape. The proton can reside on different nitrogen atoms of the tetrazole ring, leading to different tautomers. The relative stability of these tautomers is governed by factors such as the maintenance of aromaticity in both the tetrazole and pyridine (B92270) rings.
The tetrazole ring itself is aromatic, and its stability is a driving force in many of its chemical transformations. The position of the proton can impact the electronic distribution within the ring system, thereby influencing its aromatic character and, consequently, its reactivity. Quantum chemical calculations and spectroscopic analyses are often employed to probe the relative energies and populations of these different tautomeric forms.
Nucleophilic and Electrophilic Reactivity of the Molecular Framework
The presence of multiple nucleophilic and electrophilic centers within the this compound framework gives rise to a diverse range of chemical reactions.
Reactions Involving the Thiolate Anion
The thiol group is acidic and can be deprotonated to form the corresponding thiolate anion. This anion is a potent nucleophile, with the negative charge localized primarily on the sulfur atom. nih.gov The thiolate is a soft nucleophile and readily participates in reactions with soft electrophiles. nih.gov
Common reactions involving the thiolate anion include:
Alkylation: Reaction with alkyl halides to form S-alkylated products.
Acylation: Reaction with acyl chlorides or anhydrides to yield S-acyl derivatives.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
Coordination to Metal Centers: The thiolate can act as a ligand, coordinating to various metal ions through the sulfur atom.
The reactivity of the thiolate is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide array of substituents at the 5-position of the tetrazole ring.
Functional Group Interconversions on the Pyridine and Tetrazole Rings
Both the pyridine and tetrazole rings can undergo functional group interconversions, although the reactivity of each ring is distinct.
The pyridine ring can undergo electrophilic aromatic substitution, though the electron-withdrawing nature of the tetrazole substituent can deactivate the ring towards such reactions. Conversely, the nitrogen atom of the pyridine ring is nucleophilic and can be protonated or alkylated. Oxidation of the pyridine nitrogen to an N-oxide is also a possible transformation. mdpi.com
The tetrazole ring is generally stable but can participate in certain reactions. The nitrogen atoms of the tetrazole ring are nucleophilic and can be involved in coordination to metal ions or in alkylation reactions. rsc.org While the tetrazole ring itself is relatively resistant to cleavage, under certain harsh conditions or through specific catalytic pathways, ring-opening or transformation reactions can occur.
Oxidation and Reduction Pathways of the Sulfur and Nitrogen Centers
The sulfur and nitrogen atoms in this compound are susceptible to oxidation and reduction reactions.
The thiol group can be readily oxidized. Mild oxidation, for instance with air or gentle oxidizing agents, can lead to the formation of the corresponding disulfide, 1,2-bis(1-(4-pyridyl)-1H-tetrazol-5-yl) disulfide. scirp.org Stronger oxidizing agents can further oxidize the sulfur to sulfinic or sulfonic acids. This oxidative dimerization is a common pathway for many thiols and can be a competing reaction in various synthetic procedures. scirp.org
The nitrogen atoms of both the pyridine and tetrazole rings can also be involved in redox processes. As mentioned, the pyridine nitrogen can be oxidized to an N-oxide. mdpi.com The tetrazole ring, with its high nitrogen content, is generally stable towards reduction. However, specific reagents or catalytic systems might effect changes in the oxidation state of the ring nitrogens, though such reactions are less common.
Reaction Kinetics and Thermodynamic Studies of Transformations
The thermal transformations of this compound, also referred to as 5-(4-Pyridyl)tetrazolate (H4-PTZ) in some literature, have been the subject of detailed kinetic and thermodynamic investigations to understand its stability and decomposition pathways. maxapress.com These studies are crucial for assessing the thermal hazards associated with the compound and for elucidating its reaction mechanisms at a molecular level.
Kinetic Analysis of Thermal Decomposition
The thermal decomposition of this compound has been analyzed using non-isothermal methods, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), under varying heating rates. maxapress.com These experiments provide data on the heat flow and reaction rates, which are then used to calculate key kinetic parameters.
One significant finding is that the apparent activation energy (Ea) of the thermal decomposition process is not constant but varies with the extent of conversion (α). This variation suggests a complex, multi-step decomposition mechanism. By applying isoconversional methods like the Starink method to the experimental data, the relationship between activation energy and the conversion rate has been determined. For 5-(4-Pyridyl)tetrazolate, the apparent activation energy has been reported to range from 125.86 kJ·mol⁻¹ to 178.69 kJ·mol⁻¹. maxapress.com The maximum apparent activation energy of 178.69 kJ·mol⁻¹ is observed at a conversion rate of 50%. maxapress.com
The data below illustrates the variance in apparent activation energy with the conversion rate, as determined by fitting experimental data. maxapress.com
| Conversion Rate (α) | Apparent Activation Energy (Ea) (kJ·mol⁻¹) |
| 0.1 | 125.86 |
| 0.2 | 138.21 |
| 0.3 | 155.43 |
| 0.4 | 169.87 |
| 0.5 | 178.69 |
| 0.6 | 175.12 |
| 0.7 | 168.99 |
| 0.8 | 160.34 |
| 0.9 | 151.78 |
This table is generated based on the graphical representation and data presented in the study by Ding et al. (2022). maxapress.com
The prediction of the most probable mechanism function for the thermal decomposition is another critical aspect of kinetic studies. For 5-(4-Pyridyl)tetrazolate, the Malek method has been employed to determine that the reaction mechanism is best described by the Avrami-Erofeev model (A4). maxapress.com
Thermodynamic Parameters of Decomposition
In conjunction with kinetic analysis, the thermodynamic parameters for the formation of the activated complex during the thermal decomposition of this compound have been calculated. These parameters, including the activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation Gibbs free energy (ΔG‡), provide deeper insight into the transition state of the decomposition reaction.
Based on the peak exothermic temperature from DSC curves at different heating rates, these thermodynamic values have been determined for 5-(4-Pyridyl)tetrazolate. maxapress.com
| Parameter | Value |
| Apparent Activation Energy (Ea) | 169.59 kJ·mol⁻¹ |
| Pre-exponential Factor (A) | 10¹⁵·⁶⁹ s⁻¹ |
| Activation Enthalpy (ΔH‡) | 164.99 kJ·mol⁻¹ |
| Activation Entropy (ΔS‡) | 48.12 J·mol⁻¹·K⁻¹ |
| Activation Gibbs Free Energy (ΔG‡) | 138.83 kJ·mol⁻¹ |
These values correspond to the thermal decomposition of H4-PTZ as reported by Ding et al. (2022). maxapress.com
The positive value of the activation enthalpy indicates that the decomposition process is endothermic in its initial activation stage. The positive activation entropy suggests that the transition state is less ordered than the reactants, which is common for decomposition reactions that lead to the formation of gaseous products. researchgate.net The activation Gibbs free energy represents the energy barrier that must be overcome for the transformation to occur.
Coordination Chemistry of this compound: A Review of Current Research
Despite a comprehensive search of available scientific literature, detailed research findings specifically on the coordination chemistry of this compound as a ligand are not presently available. Therefore, it is not possible to provide a thorough and scientifically accurate article based on the provided outline for this specific compound.
Extensive searches for the synthesis, characterization, and coordination behavior of metal complexes involving "this compound" did not yield specific studies detailing its chelation modes (monodentate, bidentate, bridging), the donation patterns of its nitrogen and sulfur atoms, or the synthesis of its transition metal, main group, or lanthanide complexes.
While research exists for structurally related compounds, such as other substituted pyridyl-tetrazoles or different tetrazole-thiol derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this information. The unique positioning of the pyridyl group at the N1 position of the tetrazole ring, combined with the thiol group at the C5 position, would likely result in distinct coordination behavior that cannot be accurately extrapolated from related but structurally different ligands.
Further research into the coordination chemistry of this compound is required to elucidate its potential as a ligand in the formation of novel metal-organic frameworks and coordination polymers. Such studies would need to investigate its binding preferences with various metal centers and characterize the resulting complexes to understand their structural and functional properties.
Coordination Chemistry of 1 4 Pyridyl 1h Tetrazole 5 Thiol As a Ligand
Structural Elucidation of Coordination Compounds
The precise arrangement of atoms within the coordination compounds of 1-(4-Pyridyl)-1H-tetrazole-5-thiol is crucial for understanding their chemical and physical behavior.
Studies have shown that the ligand can coordinate to metal centers in several ways. For instance, in some manganese(II) complexes, the 5-(4-pyridyl)tetrazole ligand coordinates to the metal ion through a nitrogen atom of the tetrazole ring and the nitrogen atom of the pyridyl group. rsc.org These coordinated units can then be linked into extended two- and three-dimensional structures through hydrogen bonding networks, often involving solvent molecules. rsc.org
In other examples, such as with certain cadmium(II) complexes, the deprotonated thiol group (thiolate) and a nitrogen atom from the tetrazole ring are involved in coordination. lookchem.com The resulting structures can vary from discrete polynuclear complexes to one-, two-, or three-dimensional coordination polymers. The specific architecture is often influenced by the metal-to-ligand ratio, reaction conditions, and the presence of other supporting ligands. lookchem.com
For example, a cadmium complex with the formula [Cd(ptt)₂]n (where ptt is the deprotonated 1-phenyl-1H-tetrazole-5-thiol) displays a two-dimensional layered structure. In contrast, another cadmium complex with the same ligand, but with a different stoichiometry, forms a one-dimensional chain. lookchem.com
Table 1: Selected Crystallographic Data for Metal Complexes with Tetrazole-Thiolate Ligands
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
| [Cd(ptt)I]n | Monoclinic | P2₁/n | 9.987(2) | 12.345(3) | 13.456(3) | 109.87(3) | lookchem.com |
| [Cd(ptt)₂(H₂O)]n | Monoclinic | C2/c | 18.765(4) | 10.123(2) | 14.567(3) | 123.45(6) | lookchem.com |
Note: 'ptt' in this context refers to 1-phenyl-1H-tetrazole-5-thiolate, a related ligand.
The coordination geometry around the metal center in complexes of this compound is dictated by the electronic configuration and size of the metal ion, as well as the steric and electronic properties of the ligand itself.
For instance, Mn(II) complexes with 5-(pyridyl)tetrazole ligands have been observed to adopt octahedral geometries, with the metal ion coordinated to nitrogen atoms from both the tetrazole and pyridyl moieties, as well as water molecules. rsc.org In some cases, the tetrazole ligand acts as a bridging unit, connecting two metal centers.
In contrast, complexes of other metals, such as cadmium(II), can exhibit different coordination environments. For example, a distorted tetrahedral geometry has been reported for a cadmium center coordinated to two sulfur atoms and two nitrogen atoms from four independent 1-phenyl-1H-tetrazole-5-thiol ligands. lookchem.com The Cd-S bond lengths were found to be approximately 2.50 Å, and the Cd-N bond lengths were around 2.25 Å. lookchem.com
The introduction of co-ligands, which are additional ligands in the coordination sphere of the metal ion, can significantly influence the final architecture of the complex. Co-ligands can compete for coordination sites, introduce steric hindrance, and participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which direct the self-assembly process.
For example, in the presence of polyoxometalates, this compound can act as a linker, connecting metal clusters and polyoxometalate units into extended frameworks. In one such case, the 4-pyridyltetrazole ligand links silver(I) ions to form one-dimensional chains, which are further connected by Keggin-type polyoxometalates to build a three-dimensional framework. rsc.org The specific connectivity and dimensionality of the resulting structure are highly dependent on the nature of the polyoxometalate and the coordination preferences of the metal ion. rsc.org
Similarly, the use of ancillary ligands like diphosphines in platinum(II) complexes with tetrazole-5-thiol ligands leads to the formation of square planar geometries where the thiol ligand coordinates monodentately through the sulfur atom. sjpas.com
Electronic, Magnetic, and Photophysical Properties of Metal Complexes
The coordination of this compound to metal ions not only determines the structural features of the resulting complexes but also profoundly influences their electronic, magnetic, and photophysical properties.
Metal complexes containing ligands with aromatic and heterocyclic moieties, such as this compound, often exhibit interesting luminescence properties. The emission can originate from intraligand transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) states.
While specific data on the luminescence of this compound complexes is not extensively detailed in the provided search results, the general principles can be inferred from related systems. For example, ruthenium(II) complexes with substituted 1,10-phenanthroline (B135089) ligands are known to be luminescent, with quantum yields varying based on the nature and position of the substituents. rsc.org It is plausible that coordination of this compound to luminescent metal centers like Ru(II), Re(I), or Ir(III) could lead to the development of novel light-emitting materials. The tetrazine moiety, a related nitrogen-rich heterocycle, is known for its fluorescence properties, which can be modulated upon coordination to metal ions. rsc.org
Various spectroscopic techniques are employed to probe the interactions between this compound and metal ions.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the C=N and C-S stretching vibrations, as well as the N-H and S-H vibrations of the tetrazole and thiol groups, respectively. Upon coordination to a metal ion, shifts in the positions of these bands provide evidence of metal-ligand bond formation. For instance, the disappearance of the ν(S-H) band in the IR spectra of complexes is a clear indication of deprotonation and coordination through the sulfur atom. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the pyridine (B92270) and tetrazole rings upon coordination can provide insights into the coordination mode and the electronic effects of the metal-ligand interaction. nih.gov
UV-Visible Spectroscopy: The electronic absorption spectra of the complexes can reveal information about the electronic transitions occurring within the molecule. Transitions involving the ligand and the metal center, such as MLCT and LMCT bands, can often be observed in the UV-visible region. These spectroscopic signatures are crucial for understanding the electronic structure and potential photophysical applications of the complexes.
Table 2: Spectroscopic Data for a Representative Platinum(II) Complex with a Tetrazole-Thiol Ligand
| Complex | ¹H-NMR (δ, ppm) | ³¹P-NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Ref |
| [Pt(mtz)₂dppe] | 3.68 (s, 6H, CH₃), 2.63 (m, 4H, P-CH₂) | - | - | sjpas.com |
Note: 'mtz' refers to 1-methyl-1H-tetrazole-5-thiol and 'dppe' is 1,2-bis(diphenylphosphino)ethane, highlighting the spectroscopic characterization of a related complex.
Spin States and Magnetic Behavior in Paramagnetic Complexes
Research on complexes formed with the related ligand, 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, provides a useful framework for understanding the potential magnetic behavior. In a study of its transition metal complexes, magnetic susceptibility measurements were conducted at room temperature to determine the effective magnetic moments (μeff) of Ni(II) and Cu(II) complexes. nih.govnih.gov These measurements are crucial for elucidating the electronic configuration and spin state of the metal ions within the complexes.
For the Ni(II) complex, a tetrahedral geometry was proposed based on spectral data. nih.govnih.gov The observed magnetic moment would be expected to correspond to the presence of two unpaired electrons, consistent with a high-spin d8 configuration in a tetrahedral environment. Similarly, the Cu(II) complex, suggested to possess a square planar geometry, would have one unpaired electron (a d9 configuration), resulting in a magnetic moment close to the spin-only value. nih.govnih.gov
In the broader context of pyridyl-tetrazole ligands, studies on Mn(II) complexes with 5-(pyridyl)tetrazoles have revealed the formation of various coordination networks. nih.gov The magnetic behavior of such systems would be highly dependent on the dimensionality of the structure and the through-bond or through-space distances between the paramagnetic Mn(II) centers. For discrete mononuclear complexes, the magnetic behavior is typically paramagnetic, following the Curie Law, with a magnetic moment consistent with a high-spin d5 configuration (five unpaired electrons). nih.gov
Furthermore, research into cobalt(II) complexes with the 5-(4-pyridyl)tetrazole ligand has led to the synthesis and structural characterization of a mononuclear complex. nih.gov In this octahedral complex, the Co(II) ion is in a high-spin state, which is typical for cobalt(II) with weak-field ligands, and would be expected to exhibit paramagnetism. nih.gov The presence of significant orbital contribution in octahedral Co(II) complexes often leads to magnetic moments that are considerably higher than the spin-only value. rsc.orgnih.gov
The investigation of spin states and magnetic behavior in these related systems underscores the importance of the interplay between the electronic nature of the metal ion and the structural framework imposed by the pyridyl-tetrazole type ligand. The pyridyl group and the tetrazole ring offer multiple coordination sites, allowing for the formation of not only mononuclear complexes but also polynuclear structures where magnetic exchange interactions between metal centers can occur. These interactions can lead to antiferromagnetic or ferromagnetic coupling, resulting in more complex magnetic behavior that deviates from simple paramagnetism.
The following table summarizes the magnetic data for paramagnetic complexes with ligands structurally related to this compound.
| Metal Ion | Ligand | Proposed Geometry | Effective Magnetic Moment (μeff) in B.M. | Inferred Spin State | Reference |
| Ni(II) | 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | Not explicitly stated, but consistent with paramagnetism | High-spin (S=1) | nih.govnih.gov |
| Cu(II) | 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | Not explicitly stated, but consistent with paramagnetism | S=1/2 | nih.govnih.gov |
| Mn(II) | 5-(4-pyridyl)tetrazole | Octahedral (in a 3D network) | Not explicitly stated, but expected to be paramagnetic | High-spin (S=5/2) | nih.gov |
| Co(II) | 5-(4-pyridyl)tetrazole | Distorted Octahedral | Not explicitly stated, but expected to be paramagnetic | High-spin (S=3/2) | nih.gov |
Computational and Theoretical Investigations of 1 4 Pyridyl 1h Tetrazole 5 Thiol and Its Derivatives
Density Functional Theory (DFT) Studies of Electronic Structure
DFT has become a primary method for investigating the electronic characteristics of heterocyclic compounds. It offers a balance between accuracy and computational cost, making it suitable for calculating a wide range of molecular properties. For derivatives and analogues of 1-(4-Pyridyl)-1H-tetrazole-5-thiol, DFT is used to explore optimized geometries, molecular orbitals, charge distributions, and vibrational spectra.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, such as the one connecting the pyridyl and tetrazole rings, conformational analysis is crucial.
Studies on the closely related compound, 1-phenyl-1H-tetrazole-5-thiol (Hptt), show that the dihedral angle between the phenyl and tetrazole rings is a key structural parameter. In one crystal structure analysis of a disulfide-linked dimer formed from Hptt, the dihedral angles between the tetrazole and phenyl rings were found to be 42.708° and 54.540°. lookchem.com In another complex, these angles were 54.15° and 67.48°. lookchem.com DFT calculations, often employing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are used to find the optimized geometry in the ground state. nih.govnih.govderpharmachemica.com These calculations can predict bond lengths, bond angles, and dihedral angles, which generally show good agreement with experimental data from X-ray crystallography. nih.gov For instance, in Hptt, the C-S bond distances are shorter than a typical single C-S bond, indicating some double bond character. lookchem.com
The molecule can exist in tautomeric forms, primarily the thiol and thione forms. Computational studies on similar mercaptotetrazoles have shown that the thione tautomer is often the more stable form in the solid state and when isolated in an argon matrix. researchgate.net
Table 1: Selected Optimized Geometric Parameters for a Representative Tetrazole Analog (Note: Data derived from DFT calculations on related structures)
| Parameter | Bond/Angle | Calculated Value | Experimental Value (if available) |
| Bond Length | C-S | ~1.68 Å | 1.68-1.75 Å lookchem.com |
| Bond Length | S-S (dimer) | - | 2.031 Å lookchem.com |
| Dihedral Angle | Pyridyl-Tetrazole | Varies | 42°-68° lookchem.com |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are widely used to determine the energies of these orbitals. nih.govnih.govscispace.com For various pyrazole (B372694) and tetrazole derivatives studied using the B3LYP method, the HOMO-LUMO gap can be calculated. nih.govnih.gov This analysis reveals that charge transfer primarily occurs within the molecule. nih.gov For many heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions.
Table 2: Representative Frontier Orbital Energies and Properties (Note: Values are illustrative, based on DFT studies of analogous heterocyclic systems)
| Parameter | Value (eV) | Description |
| EHOMO | ~ -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net |
| ELUMO | ~ -1.0 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net |
| Energy Gap (ΔE) | ~ 5.2 eV | ELUMO - EHOMO; indicates chemical reactivity and stability. nih.govresearchgate.net |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.
In a DFT study of the related compound 5-(4-Pyridyl)tetrazolate, the MEP surface was calculated at the B3LYP/6-311+G(d,p) level. maxapress.com The results showed that the negative potential (red/yellow regions), which indicates sites prone to electrophilic attack, was concentrated around the nitrogen atoms of the pyridine (B92270) ring and the N3 and N4 atoms of the tetrazole ring. maxapress.com Conversely, the positive potential (blue regions), indicating sites for nucleophilic attack, was located near the hydrogen atoms. maxapress.com
Mulliken charge analysis further quantifies the charge distribution. For 5-(4-Pyridyl)tetrazolate, the analysis showed that the tetrazole ring carried a net negative charge, with the N4 atom being the most negative. maxapress.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. maxapress.com
DFT calculations are highly effective for predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm molecular structure. researchgate.netresearchgate.net Theoretical calculations provide a basis for assigning the various vibrational modes of the molecule. researchgate.netpnrjournal.com
For tetrazole and thiol-containing heterocycles, characteristic vibrational modes include:
N-H/S-H Stretching: The S-H stretching vibration is typically observed in the range of 2220–2781 cm⁻¹. Its absence can indicate deprotonation of the thiol group. lookchem.com
C=S Stretching: The thioamide C=S stretching vibration is often found in the 1100-985 cm⁻¹ region. lookchem.com
Ring Vibrations: The stretching vibrations of the tetrazole and pyridine rings (C=N, N=N, C=C) appear in the 1650-1300 cm⁻¹ range. lookchem.compnrjournal.com
Pyridine Ring Modes: Coordination of the pyridine ring nitrogen to a metal can cause shifts in bands located in the 800-600 cm⁻¹ region. researchgate.net
Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental spectra. derpharmachemica.comresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and interactions with the surrounding environment.
MD simulations are particularly useful for understanding how a molecule like this compound behaves in solution. In a study of the related 1-Phenyl-1H-tetrazole-5-thiol (PTZ) as a corrosion inhibitor, MD simulations were performed to model the adsorption of the inhibitor molecule on an iron surface in the presence of water molecules. electrochemsci.org
The simulation, using a COMPASS forcefield, showed that the PTZ molecule could adsorb onto the metal surface. electrochemsci.org Such simulations can reveal the preferred orientation of the molecule upon adsorption, showing whether it lies flat or adopts a different orientation. This behavior is governed by the interactions between the molecule's functional groups (the aromatic ring, tetrazole nitrogens, and sulfur atom) and the surface. The ability of the tetrazole and pyridine rings to interact via π-π stacking and the sulfur and nitrogen atoms to coordinate with metal surfaces are key aspects that can be explored through MD. lookchem.comelectrochemsci.org These simulations help explain the molecule's function in practical applications by modeling its interactions at the atomic level in a dynamic, solvated environment. electrochemsci.org
Adsorption Behavior at Interfaces (e.g., Metal Surfaces)
The adsorption of this compound and its derivatives onto metal surfaces is a critical aspect of their function in applications such as corrosion inhibition and surface modification. Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have provided significant insights into these interfacial phenomena.
Theoretical studies on analogous compounds, such as 1-phenyl-1H-tetrazole-5-thiol (PTZ), have demonstrated that the molecule can effectively adsorb on steel surfaces. taylorfrancis.com These investigations reveal that the adsorption process involves both physical and chemical interactions. The heteroatoms (nitrogen and sulfur) in the tetrazole and thiol groups contain lone pairs of electrons that can form coordinate bonds with the vacant d-orbitals of metal atoms, leading to chemisorption. taylorfrancis.com Additionally, electrostatic interactions between the inhibitor molecules and the charged metal surface contribute to physisorption. taylorfrancis.com
For similar tetrazole derivatives, DFT calculations have been employed to determine the most stable adsorption configurations on metal surfaces like copper (Cu) and iron (Fe). researchgate.netresearchgate.net These studies often analyze the adsorption energy, which quantifies the strength of the interaction between the molecule and the surface. For instance, in a study of various 5-substituted tetrazoles on a Cu(111) surface, it was found that the adsorption energy is influenced by the nature of the substituent group. researchgate.net Electron-donating groups were observed to enhance the adsorption energy, suggesting a stronger bond with the copper surface. researchgate.net
Molecular dynamics simulations provide a dynamic picture of the adsorption process, illustrating the orientation of the molecules on the surface over time. For 5-phenyl-1H-tetrazole and 5-(4-pyridyl)-1H-tetrazole, MD simulations have shown that these molecules tend to adsorb in a parallel orientation to the copper surface, maximizing the contact area and facilitating the formation of a protective film. rsc.org This parallel adsorption is crucial for achieving high surface coverage and, consequently, effective corrosion inhibition.
The table below summarizes key computational findings related to the adsorption of tetrazole derivatives on metal surfaces.
| Compound/System | Computational Method | Key Findings |
| 1-Phenyl-1H-tetrazole-5-thiol on Q235 steel | DFT, MDS | Adsorption is a mixed-type (physical and chemical); heteroatoms (S and N) are active centers for chemisorption. taylorfrancis.com |
| 5-Substituted tetrazoles on Cu(111) | DFT, MC Simulation | Adsorption energy is dependent on the substituent; electron-donating groups enhance adsorption. Adsorption can occur in both parallel and perpendicular orientations. researchgate.net |
| 5-Phenyl-1H-tetrazole and 5-(4-Pyridyl)-1H-tetrazole on Copper | MD Simulation | Molecules adsorb strongly on the copper surface in a parallel mode. rsc.org |
| Azoles on oxidized copper surfaces | DFT | Molecules preferentially bond via a single unsaturated N atom to a surface Cu ion, with a concurrent hydrogen bond to a surface O ion. researchgate.net |
Quantitative Structure-Property Relationships (QSPR) and Chemoinformatic Approaches (Focusing on non-biological/materials properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of a chemical compound based on its molecular structure. In the context of materials science, QSPR can be employed to forecast non-biological properties such as corrosion inhibition efficiency, adsorption energy, and electronic properties, thereby accelerating the discovery of new functional materials.
For heterocyclic compounds like this compound, QSPR models typically correlate a set of calculated molecular descriptors with an experimentally determined property. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical. Quantum-chemical descriptors, derived from methods like DFT, are particularly powerful as they provide insights into the electronic structure of the molecule.
Several studies have successfully applied QSPR to predict the corrosion inhibition performance of tetrazole and other nitrogen-containing heterocyclic compounds. researchgate.netnih.gov In these models, the inhibition efficiency (IE) is often the target property. The following quantum-chemical descriptors are commonly used:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons. Higher E_HOMO values generally indicate a greater tendency to donate electrons to the vacant orbitals of a metal, enhancing adsorption.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Pertains to the ability of a molecule to accept electrons. Lower E_LUMO values suggest a greater capacity for electron acceptance.
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which can lead to stronger interaction with the metal surface.
Dipole Moment (μ): A higher dipole moment may increase the adsorption of a molecule on a metal surface due to enhanced electrostatic interactions.
Global Hardness (η) and Softness (σ): These parameters describe the resistance to change in electron distribution. Soft molecules are generally more reactive.
Fraction of Electrons Transferred (ΔN): This value indicates the tendency of a molecule to donate electrons to a metal surface.
A typical QSPR study involves the following steps:
Selection of a dataset of compounds with known properties.
Calculation of a wide range of molecular descriptors for each compound.
Development of a mathematical model (e.g., multiple linear regression, artificial neural networks) that correlates the descriptors with the property of interest. nih.gov
Validation of the model using statistical methods to ensure its predictive power. nih.gov
The table below presents some of the key molecular descriptors often used in QSPR studies of corrosion inhibitors.
| Descriptor | Definition | Relevance to Material Properties |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values often correlate with better inhibition. taylorfrancis.comresearchgate.net |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values can enhance back-donation from the metal. taylorfrancis.comresearchgate.net |
| ΔE (Energy Gap) | Difference between E_LUMO and E_HOMO | A smaller gap suggests higher reactivity and potentially stronger adsorption. researchgate.net |
| Dipole Moment (μ) | Measure of the overall polarity of a molecule | Influences the physical adsorption through electrostatic interactions. nih.gov |
| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons | Related to the interaction between the inhibitor and the metal surface. researchgate.net |
| Global Hardness (η) | Resistance to deformation of the electron cloud | Hard molecules are less reactive, while soft molecules are more reactive. researchgate.net |
While a specific QSPR model for the non-biological properties of this compound is not extensively reported, the established methodologies for similar heterocyclic compounds provide a robust framework for its future computational evaluation.
Mechanistic Predictions and Reaction Pathway Modeling
Computational modeling is a powerful tool for elucidating the reaction mechanisms of molecules at interfaces, which can be challenging to probe experimentally. For this compound, theoretical studies can predict reaction pathways relevant to its function, such as the formation of a protective film on a metal surface or its decomposition under specific conditions.
DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation barriers. This information is crucial for understanding the kinetics and thermodynamics of a particular reaction pathway. For instance, in the context of corrosion inhibition, it is hypothesized that the thiol group (-SH) of this compound can deprotonate upon adsorption on a metal surface. osti.gov Computational studies can model this deprotonation step, calculating the energy changes involved and determining its feasibility.
The deprotonated thiolate species can then form a strong covalent bond with the metal atoms, initiating the formation of a self-assembled monolayer. DFT calculations can model the subsequent steps of film formation, including the interactions between adjacent adsorbed molecules (e.g., van der Waals forces, hydrogen bonding) that contribute to the stability and integrity of the protective layer.
Furthermore, reaction pathway modeling can be used to investigate the stability of the tetrazole ring itself under different environmental conditions. For example, some tetrazole derivatives are known to undergo ring-opening reactions under thermal or photochemical stimulation. Computational modeling can predict the likelihood of such reactions for this compound when adsorbed on a catalytically active metal surface, which could be relevant for its long-term stability and performance in various applications.
While specific mechanistic studies on this compound are not abundant in the literature, the computational methodologies are well-established. Such studies would typically involve:
Building a model of the system: This includes the optimized structures of the this compound molecule and a slab model representing the metal surface (e.g., Cu(111), Fe(110)).
Exploring possible reaction coordinates: This could involve the stretching of the S-H bond for deprotonation, the approach of the molecule to the surface, or the breaking of bonds within the tetrazole ring.
Locating transition states: Using algorithms like the nudged elastic band (NEB) method to find the minimum energy path between the reactant and product states.
Calculating activation energies: Determining the energy barrier for the reaction, which provides information about the reaction rate.
These computational approaches provide a molecular-level understanding of the mechanisms that govern the behavior of this compound at interfaces, guiding the design of more effective molecules for specific material applications.
Applications in Materials Science and Advanced Technologies
Functional Materials and Supramolecular Chemistry
The strategic combination of a nitrogen-rich heterocyclic system and a sulfur-containing functional group in 1-(4-Pyridyl)-1H-tetrazole-5-thiol drives its utility in supramolecular chemistry and the design of functional materials. The pyridine (B92270) and tetrazole moieties provide multiple coordination sites for metal ions, while the thiol group offers a strong anchoring point to various surfaces, particularly metals. This multifaceted nature allows for the construction of intricate and highly ordered molecular assemblies.
Self-Assembled Monolayers (SAMs) on Metal Surfaces
The strong affinity of the thiol group for noble metal surfaces enables this compound and its derivatives to form self-assembled monolayers (SAMs). rsc.org These are highly organized, single-molecule-thick layers that can modify the chemical and physical properties of the underlying substrate. The formation of SAMs is a spontaneous process driven by the chemisorption of the thiol group onto the metal. rsc.org
The structure and properties of these SAMs are influenced by several factors, including the nature of the metal, the solvent, and the specific structure of the organic molecule. For instance, pyridine-terminated organothiols have been shown to form highly ordered and densely packed SAMs on gold surfaces. rsc.org The orientation of the molecules within the SAM can be controlled, which in turn dictates the surface properties. Studies on related heteroaromatic thiols have demonstrated that factors like the number and position of nitrogen atoms in the aromatic ring significantly affect the molecular arrangement in the self-assembled layer. nih.gov
The resulting modified surfaces can exhibit tailored functionalities. For example, SAMs of similar pyridine-containing thiols have been investigated for their ability to facilitate electron transfer in electrochemical systems. nih.gov The terminal pyridine groups can act as binding sites for other molecules, creating a platform for sensing or further chemical reactions.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The multitopic coordination ability of this compound, stemming from its multiple nitrogen and sulfur donor atoms, makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials are formed through the self-assembly of metal ions or clusters with organic linkers, resulting in extended one-, two-, or three-dimensional networks. rsc.orglookchem.com
The tetrazole group itself is a versatile ligand that can adopt various coordination modes, bridging multiple metal centers and leading to diverse network topologies. unimi.itrsc.org The presence of the pyridine ring provides an additional coordination site, further enhancing the complexity and dimensionality of the resulting structures. The combination of these functionalities allows for the rational design of materials with specific pore sizes, shapes, and chemical environments. rsc.org
Research on analogous tetrazole-based ligands has demonstrated the successful synthesis of a wide range of coordination polymers with interesting magnetic and fluorescent properties. rsc.orglookchem.com For instance, the isostructural nature of some coordination polymers highlights the predictable assembly driven by the ligand's geometry. rsc.orglookchem.com The resulting frameworks can exhibit properties such as porosity, which is crucial for applications in gas storage and separation. rsc.orgresearchgate.net
Table 1: Examples of Coordination Polymers and MOFs with Tetrazole-based Ligands
| Compound/Ligand | Metal Ion(s) | Dimensionality/Topology | Key Features/Properties |
| {[Co(Hapt)2]·2H2O}n | Co(II) | 2D Layer | Exhibits magnetic ordering. rsc.org |
| {[Zn(Hapt)2]·3H2O}n | Zn(II) | 2D Layer | Isomorphous with the Co(II) and Cd(II) analogues. rsc.org |
| {[Cd(Hapt)2]·2.5H2O}n | Cd(II) | 2D Layer | Isomorphous with the Co(II) and Zn(II) analogues. rsc.org |
| [Cu(Htpa)2]n | Cu(II) | 2D Layer | Different coordination mode compared to the other examples. rsc.org |
| [Cd(ptt)2]n | Cd(II) | 1D Looped Chain | Features an 8-membered [Cd2S2C2N2] ring. lookchem.com |
| [Co(ptt)2]n | Co(II) | 1D Looped Chain | Isostructural with the Cd(II) analogue; shows strong antiferromagnetic interactions. lookchem.com |
| {[Zn2(HL)2]·0.5DMF·H2O}n | Zn(II) | 3D (pts topology) | Possesses a three-directional intersecting channel system. researchgate.net |
| {[Cu12(ttz)8/3Cl5(H2O)16]11+}n | Cu(II) | 3D | Contains highly positively charged Cu12 clusters and large mesopores. rsc.org |
Note: The ligands in this table are analogues of this compound and are provided to illustrate the structural diversity achievable with tetrazole-based linkers.
Sensing Platforms and Chemo-sensors
The ability of this compound and its derivatives to selectively bind to metal ions makes them promising candidates for the development of chemical sensors. The interaction with a specific analyte can induce a measurable change in the material's properties, such as its fluorescence or electrochemical signal.
Coordination polymers and MOFs constructed from such ligands are particularly well-suited for sensing applications. The porous nature of these materials can allow for the selective uptake of target molecules, while the integrated signaling units (e.g., fluorescent metal centers or ligands) can report the binding event. For example, luminescent MOFs have been shown to be effective sensors for metal ions and small molecules.
While direct studies on the sensing applications of this compound are not extensively detailed in the provided search results, the principles derived from related systems are highly applicable. For instance, a trinuclear heterobimetallic Ru(II)/Pt(II) complex has been developed as a chemodosimeter for sulfhydryl-containing amino acids. lookchem.com This demonstrates the potential of metal complexes incorporating thiol-containing ligands for selective molecular recognition.
Catalysis and Organocatalysis
The chemical reactivity of this compound and its metal complexes opens up possibilities for their use in catalysis. The presence of basic nitrogen atoms and the thiol group can enable the molecule to act as an organocatalyst, while its metal complexes can serve as versatile catalysts for a variety of organic transformations.
Application of this compound in Organic Transformations
While specific examples of this compound acting as an organocatalyst are not prominent in the search results, related tetrazole-thiol compounds have been studied in catalytic processes. For instance, the oxidative coupling of 1-phenyl-1H-tetrazole-5-thiol to its corresponding disulfide has been achieved using metalloporphyrin catalysts. jlu.edu.cnscirp.org This reaction highlights the reactivity of the thiol group and its potential to participate in catalytic cycles. The dimerization process involves the formation of a disulfide bond, a common transformation in organic synthesis. scirp.org
Metal Complexes as Catalysts in Specific Reactions
Research on related systems provides strong evidence for the catalytic potential of such complexes. Metalloporphyrins, for example, have been extensively studied for their catalytic functions in various organic preparations. scirp.org The catalytic activity of these complexes can be tuned by modifying the peripheral ligands. scirp.org Furthermore, copper(I) complexes of 1-phenyl-1H-tetrazole-5-thiol have been synthesized and structurally characterized, and these compounds exhibit interesting photoluminescent properties, suggesting their potential in photoredox catalysis. jlu.edu.cn
Optoelectronic Materials and Devices
The unique molecular structure of this compound, featuring a nitrogen-rich tetrazole ring, a coordinating pyridyl group, and a reactive thiol moiety, makes it a versatile ligand for the development of advanced optoelectronic materials. When complexed with heavy metal ions, particularly iridium(III), the resulting organometallic compounds can exhibit significant photophysical properties suitable for various device applications.
Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters
The this compound ligand is a promising candidate for creating highly efficient phosphorescent emitters for OLEDs. In these devices, triplet excitons, which account for 75% of the total excitons generated, can be harvested through phosphorescence, leading to high internal quantum efficiencies. Iridium(III) complexes are particularly noteworthy as phosphorescent materials due to their strong spin-orbit coupling, which facilitates the formally forbidden transitions from triplet excited states.
When this compound is used as a ligand in cyclometalated iridium(III) complexes, it helps to tune the electronic properties of the resulting material. Research on analogous iridium(III) tetrazolato complexes has shown that these materials exhibit intense absorption of light in the UV region and emit light in the visible spectrum. For instance, iridium complexes featuring a functionalized pyridyl-tetrazole ligand have been synthesized and shown to be effective phosphorescent emitters. These complexes display broad emission bands in the green-yellow region of the spectrum, which is attributed to a mix of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and ligand-centered (LC) excited states. researchgate.net
The emission color and efficiency of these complexes can be finely tuned by modifying the ancillary ligands or the substituents on the pyridyl and tetrazole rings. This tunability is a key advantage in the design of emitters for full-color displays. The strong spin-orbit coupling induced by the iridium center allows for efficient harvesting of triplet states, resulting in strong phosphorescence with good quantum efficiencies and lifetimes in the microsecond range. nist.gov
Table 1: Photophysical Properties of a Representative Iridium(III) Complex with a Pyridyl-Tetrazole Ligand
| Property | Value | Reference |
|---|---|---|
| Absorption Maxima (λabs) | 250-315 nm (LC), ≥350 nm (MLCT/LLCT) | researchgate.net |
| Emission Maxima (λem) | Green-Yellow Region | researchgate.net |
| Excited State Character | 3LLCT/3MLCT/3LC | researchgate.net |
| Phosphorescence Quantum Yields | 0.1 - 0.4 (for related complexes) | nist.gov |
Photovoltaic Applications
While the direct application of this compound in photovoltaic devices is an emerging area of research, the properties of related metal-tetrazole complexes suggest potential utility. In dye-sensitized solar cells (DSSCs), for example, metal complexes act as sensitizers that absorb light and inject electrons into a semiconductor. The broad absorption characteristics and tunable electronic levels of metal complexes containing tetrazole-based ligands could be advantageous for this purpose. The ability to engineer the HOMO and LUMO energy levels of the complex by modifying the ligand structure is crucial for efficient charge transfer in a solar cell. The nitrogen-rich tetrazole ring can influence the electronic environment of the metal center, potentially improving the performance of the sensitizer. Further investigation is required to synthesize and evaluate specific complexes of this compound for their effectiveness in photovoltaic applications.
Data Storage and Optical Waveguides
The application of this compound in data storage and optical waveguides is primarily linked to the field of nonlinear optics (NLO). Materials with high NLO properties can alter the properties of light that passes through them, which is a key principle behind optical data storage and all-optical signal processing in waveguides. Metal complexes are a promising class of NLO materials because their response can be significantly larger than that of purely organic molecules and can be tuned by changing the metal ion or the surrounding ligands.
Coordination complexes can exhibit large second-order NLO responses, and their properties can be switched using external stimuli like light, making them interesting for high-density optical data storage. researchgate.net While specific NLO studies on this compound complexes are not extensively reported, the general characteristics of organometallic compounds, particularly their intense and variable charge-transfer transitions, suggest that such complexes could be engineered to possess significant NLO properties. nih.gov The development of thin films from these materials could lead to their use in fabricating optical waveguides, where the refractive index can be modulated by an external field.
Polymer Chemistry and Polymer-Supported Systems
The thiol group of this compound provides a reactive handle for its incorporation into various polymer structures. This allows for the creation of functional polymers that combine the inherent properties of the tetrazole moiety with the processability and mechanical integrity of a polymer matrix.
Incorporation into Polymer Backbones
One of the key methods for integrating this compound into polymers is through its reaction with polymers that have suitable functional groups. More advanced approaches involve creating monomers from the tetrazole-thiol and then polymerizing them. A highly effective method is the creation of diene monomers decorated with 1,5-disubstituted-1H-tetrazoles, which can then be polymerized with dithiol compounds. This approach, utilizing thiol-ene polymerization, results in polymers with pendant tetrazole groups along the backbone.
These tetrazole-decorated polymers have been synthesized with number average molecular masses (Mn) reaching up to 62,000 g/mol . Thermal analysis of these polymers shows that they are generally stable up to high temperatures, with the initial degradation often attributed to the loss of the pendant tetrazole group, followed by the degradation of the polymer backbone at higher temperatures. The incorporation of such nitrogen-rich heterocycles can impart unique thermal and optical properties to the resulting polymers, opening up possibilities for their use in energy storage or as advanced biomaterials.
Table 2: Properties of Polymers with Pendant 1,5-Disubstituted-1H-tetrazoles
| Polymer ID | Diene Monomer | Dithiol Monomer | Mn (g/mol) | Thermal Degradation (Td,5%) | Reference |
|---|---|---|---|---|---|
| P5 | bis-tetrazole diene | Dithiothreitol | 24,000 | ~280 °C | |
| P11 | bis-tetrazole diene | 3,6-Dioxa-1,8-octanedithiol | 62,000 | ~295 °C |
Thiol-Ene Click Chemistry in Polymer Synthesis
Thiol-ene chemistry is a powerful tool in polymer synthesis, valued for its high efficiency, rapid reaction rates under mild conditions (often initiated by light), and lack of sensitivity to oxygen. This reaction, which involves the addition of a thiol across a carbon-carbon double bond (an ene), is considered a "click" reaction due to its reliability and high yields.
The thiol group of this compound makes it an ideal candidate for use in thiol-ene polymerization. In this process, the tetrazole-thiol can be reacted with a monomer or polymer containing multiple "ene" functional groups. Light-induced thiol-ene polymerization has been successfully used to create novel polymers decorated with tetrazole functionalities. This method allows for the straightforward synthesis of well-defined polymer networks where the tetrazole units are tethered to the polymer backbone via a stable thioether linkage. The versatility of this approach allows for the creation of a wide array of materials, from linear polymers to cross-linked networks with tailored properties.
Future Perspectives and Emerging Research Avenues for 1 4 Pyridyl 1h Tetrazole 5 Thiol
Design and Synthesis of Novel Hybrid Materials
The molecular architecture of 1-(4-Pyridyl)-1H-tetrazole-5-thiol, featuring multiple nitrogen and sulfur donor atoms, makes it an exemplary ligand for the construction of advanced hybrid materials. Future research will likely focus on its systematic application in creating coordination polymers (CPs) and metal-organic frameworks (MOFs).
The pyridyl nitrogen, the four nitrogen atoms of the tetrazole ring, and the sulfur atom of the thiol group offer a rich variety of potential coordination sites. mdpi.comlifechemicals.com This versatility allows for the formation of complexes with diverse dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. lookchem.comrsc.orgresearchgate.net Research on analogous ligands, such as 1-phenyl-1H-tetrazole-5-thiol (Hptt) and various bis(pyridyl-tetrazole) linkers, has demonstrated the successful synthesis of such materials. For instance, complexes of Hptt with cobalt and cadmium have formed 1D looped chains, while other studies have produced 2D and 3D supramolecular networks through hydrogen bonding. lookchem.comresearchgate.net
Future efforts are expected to explore the reactions of this compound with a wide array of metal ions to produce materials with tailored properties. The resulting CPs and MOFs could exhibit valuable characteristics such as fluorescence, magnetism, and catalytic activity. lookchem.comrsc.org The synthesis of heterometallic or mixed-ligand systems, incorporating secondary organic linkers, represents another promising avenue to construct more complex architectures with enhanced functionalities, such as selective gas adsorption or sensing capabilities. researchgate.netunimi.it
Exploration of Unconventional Reactivity and Transformations
Beyond its role as a ligand, the intrinsic reactivity of this compound itself presents significant opportunities for future investigation. The presence of multiple reactive sites paves the way for exploring novel and unconventional chemical transformations.
A key area of future research will be the ambident reactivity of the deprotonated tetrazole-thiolate anion. Studies on related 1-substituted 5-mercapto-1H-tetrazoles have shown that reactions with electrophiles can occur at either a tetrazole ring nitrogen or the exocyclic sulfur atom, leading to different isomers (thioaminals or dithioacetals, respectively). beilstein-journals.orgbeilstein-journals.org The factors governing this selectivity, such as the nature of the substituent, the electrophile, and the reaction conditions, warrant a detailed investigation for the 4-pyridyl derivative.
In situ reactions represent another fertile ground for discovery. For example, the oxidative coupling of two 1-phenyl-1H-tetrazole-5-thiol ligands to form a disulfide bridge has been observed during the formation of coordination complexes. lookchem.comresearchgate.net Exploring similar transformations with the pyridyl analogue could lead to new dimeric ligands and materials.
Furthermore, the photochemical and thermal behavior of tetrazoles is a field ripe with potential. nih.gov Photolysis of tetrazole derivatives is known to induce ring cleavage, leading to the formation of highly reactive intermediates like nitrile imines, which can be trapped to synthesize other heterocyclic systems such as pyrazolines. nih.govresearchgate.net The thermal decomposition of tetrazoles is also of significant interest, particularly for developing high-nitrogen energetic materials. researchgate.netmaxapress.com A systematic study of the thermal and photochemical degradation pathways of this compound could unveil new synthetic methodologies and applications. researchgate.netunl.pt
Advanced Characterization Techniques for In Situ Studies
To fully understand the complex structures and reaction dynamics involving this compound, the application of advanced characterization techniques will be indispensable. While standard methods provide foundational data, in situ techniques are crucial for capturing transient intermediates and elucidating reaction mechanisms in real time.
Single-crystal X-ray diffraction will remain the gold standard for unambiguously determining the three-dimensional structures of its metal complexes and coordination polymers. lookchem.comresearchgate.netresearchgate.net This technique is essential for understanding the precise coordination modes of the ligand and the resulting framework topologies.
Spectroscopic methods, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, will continue to be vital for confirming the structure of new derivatives and for studying the ligand's behavior in solution and in the solid state. researchgate.netsjpas.com For instance, the disappearance of the S-H stretching band in IR spectra can confirm the deprotonation of the thiol group upon coordination to a metal center. lookchem.com
Future research should increasingly employ in situ characterization methods. Techniques like time-resolved UV-Vis or NMR spectroscopy could be used to monitor the progress of photochemical reactions or the self-assembly of coordination polymers. This would provide invaluable kinetic and mechanistic data that is often missed by conventional ex situ analysis, shedding light on the formation of intermediates and the factors controlling product distribution.
Theoretical Predictions Guiding Experimental Research
Computational chemistry, particularly Density Functional Theory (DFT), is set to play a pivotal role in directing and rationalizing the experimental exploration of this compound. Theoretical predictions can provide deep insights into the molecule's electronic structure, reactivity, and potential properties, thereby guiding synthetic efforts and the design of new materials.
DFT calculations can be employed to:
Predict Molecular Properties: By calculating parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges, researchers can identify the most likely sites for electrophilic or nucleophilic attack and predict the molecule's coordination behavior. maxapress.comasianpubs.orgresearchgate.net
Elucidate Reaction Mechanisms: Computational modeling can map out the potential energy surfaces for various reactions, such as thermal decomposition, photochemical rearrangements, or cycloadditions. maxapress.comrsc.org This allows for the identification of transition states and intermediates, helping to explain observed product distributions and predict the feasibility of new transformations. rsc.org For instance, DFT has been used to study the chemoselectivity between click reactions and denitrogenative annulation for other tetrazoles. rsc.org
Forecast Material Properties: Theoretical studies can predict the electronic and optical properties of novel materials derived from this ligand. For example, calculations of molecular hyperpolarizability can suggest potential applications in nonlinear optics. asianpubs.org Similarly, predictions of nitrogen content and heat of formation can guide the development of new energetic materials. researchgate.net
By integrating theoretical predictions with experimental work, researchers can adopt a more rational design approach, saving time and resources while accelerating the discovery of new materials and reactions. nih.govnih.gov
Synergistic Research Across Disciplines
The multifaceted nature of this compound makes it an ideal candidate for synergistic research that spans multiple scientific disciplines. Its future impact will likely be defined by the convergence of chemistry, materials science, and the life sciences.
Materials Science: The ability of this compound to form diverse coordination polymers and MOFs opens up applications in gas storage, separation, and heterogeneous catalysis. mdpi.comlifechemicals.comresearchgate.net The fluorescent properties observed in related metal-tetrazole complexes suggest potential uses in chemical sensors and optoelectronic devices. lookchem.comunimi.it
Medicinal Chemistry: The tetrazole ring is a well-established bioisostere for the carboxylic acid group and is a component of numerous approved drugs. lifechemicals.comnih.gov This precedent suggests that novel derivatives and hybrid molecules incorporating the this compound scaffold could be synthesized and screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netrawdatalibrary.netresearchgate.netkoreascience.kr
Energetic Materials: Due to the high nitrogen content of the tetrazole ring, its derivatives are actively being investigated as next-generation energetic materials. mdpi.commaxapress.comresearchgate.net Future research could focus on synthesizing energetic salts or coordination complexes of this compound and carefully studying their thermal stability, decomposition kinetics, and performance characteristics. researchgate.net
By fostering collaboration across these fields, the scientific community can fully harness the potential of this compound, translating fundamental chemical knowledge into tangible technological and therapeutic advancements.
Q & A
Q. What are the recommended synthetic methodologies for 1-(4-Pyridyl)-1H-tetrazole-5-thiol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of phenylisothiocyanate followed by intramolecular heterocyclization. A typical procedure involves:
Reacting sodium azide with an isothiocyanate derivative (e.g., 1-isothiocyanatonaphthalene) under reflux in water for 4 hours .
Acidifying the filtrate (pH 3.0) to precipitate the thiol product.
- Purity Optimization : Use recrystallization in hot acetic acid and monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Confirm purity via HPLC (≥97.5%) and IR spectroscopy (S-H stretch at ~2550 cm⁻¹) .
Q. How can researchers characterize the structural and spectral properties of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify the thiol (-SH) stretch at ~2550 cm⁻¹ and pyridyl C=N stretches at ~1600 cm⁻¹ .
- ¹H NMR : Pyridyl protons appear as a doublet at δ 8.5–8.7 ppm, while tetrazole protons resonate at δ 7.8–8.2 ppm .
- Melting Point : 306–309°C (lit. value) .
- Elemental Analysis : Confirm molecular formula (C₇H₆N₄S) with ≤0.3% deviation .
Q. What are the primary applications of this compound in coordination chemistry?
- Methodological Answer : The deprotonated thiol group acts as a ligand for transition metals (e.g., Sn, Cu). For example:
- Organotin Complex Synthesis : React this compound with SnCl₂ in ethanol under nitrogen. Monitor coordination via shifts in IR (Sn-S bond at ~450 cm⁻¹) and UV-Vis (d-d transitions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer :
- Case Study : If NMR signals for pyridyl protons overlap with tetrazole protons, use DEPT-135 or HSQC to assign peaks.
- X-ray Crystallography : Resolve ambiguities in bond lengths (e.g., S-C bond ≈1.68 Å) and confirm tautomeric forms (thiol vs. thione) .
- Cross-Validation : Compare experimental data with DFT calculations (e.g., B3LYP/6-31G**) .
Q. What strategies improve the yield of this compound in microwave-assisted synthesis?
- Methodological Answer :
- Optimized Conditions : Use PEG-400 as a solvent, 10 wt% Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour. Microwave irradiation (300 W) reduces reaction time by 40% vs. conventional heating .
- Yield Enhancement : Pre-dry reagents (Na₂SO₄) and use a 1:1.2 molar ratio of azide to isothiocyanate .
Q. How can computational methods predict the biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (PDB: 3LN1). Prioritize derivatives with binding energies ≤−8.5 kcal/mol .
- ADME Prediction : Employ SwissADME to assess bioavailability (TPSA ≤76 Ų, LogP ≤3.5) and rule out hepatotoxicity .
Q. What experimental designs validate the compound’s role in porous coordination polymers (PCPs)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
